molecular formula C16H14ClNO2 B1680832 SB-366791 CAS No. 472981-92-3

SB-366791

Cat. No.: B1680832
CAS No.: 472981-92-3
M. Wt: 287.74 g/mol
InChI Key: RYAMDQKWNKKFHD-JXMROGBWSA-N
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Description

SB-366791 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has been extensively studied for its analgesic effects in animal models and is primarily used in research related to pain and inflammation .

Mechanism of Action

Target of Action

SB-366791 is a potent and selective antagonist of the vanilloid receptor (VR1/TRPV1) . The TRPV1 receptor is a ligand-gated ion channel that has been implicated in the mediation of many types of pain .

Mode of Action

This compound interacts with its target, the TRPV1 receptor, by binding to the vanilloid site . It acts as an allosteric inhibitor of hTRPV1 . This interaction results in the inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .

Biochemical Pathways

The TRPV1 receptor, which is the primary target of this compound, is primarily expressed on small myelinated and unmyelinated medium size sensory neurons in dorsal root and trigeminal ganglia . The activation of these receptors by various stimuli leads to the opening of the ion channel, allowing the influx of cations such as calcium . This compound inhibits this process, thereby affecting the associated biochemical pathways .

Result of Action

The inhibition of TRPV1 by this compound results in the reduction of pain signals transmitted by the sensory neurons . In animal studies, this compound has demonstrated significant analgesic effects . It has been shown to inhibit the frequency of miniature excitatory postsynaptic currents (EPSCs), reduce the frequency of spontaneous EPSCs, and inhibit the amplitude of C-fibre evoked EPSCs .

Action Environment

The action of this compound is pH-dependent . Stronger acidification reduces the maximum effect of this compound, while the IC50 values are virtually unaffected . This suggests that the efficacy and stability of this compound can be influenced by the pH of the environment in which it is administered.

Preparation Methods

Synthetic Routes and Reaction Conditions: SB-366791 can be synthesized through a multi-step process involving the reaction of 4-chlorocinnamic acid with 3-methoxyaniline. The reaction typically involves the formation of an amide bond under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: SB-366791 primarily undergoes substitution reactions due to the presence of functional groups like the methoxy and chloro groups on the aromatic rings. These groups can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can be further analyzed for their biological activity .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAMDQKWNKKFHD-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472981-92-3, 1649486-65-6
Record name SB 366791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-366791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-366791
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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